Tenatoprazole (sodium)
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Overview
Description
Tenatoprazole (sodium) is a proton pump inhibitor that has been developed as a potential treatment for acid-related disorders such as reflux esophagitis and peptic ulcers . It is a novel compound with an imidazopyridine ring structure, which differentiates it from other proton pump inhibitors that typically contain a benzimidazole moiety . Tenatoprazole has a significantly longer half-life compared to other proton pump inhibitors, making it a promising candidate for prolonged acid suppression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tenatoprazole involves several key steps, starting with the preparation of the imidazopyridine core. The core is synthesized through a series of reactions including condensation, cyclization, and sulfoxidation .
Industrial Production Methods
Industrial production of tenatoprazole (sodium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of approved excipients and direct compression methods for tablet formulation . Enteric coating is applied to the tablets to improve bioavailability and prevent degradation in the acidic environment of the stomach .
Chemical Reactions Analysis
Types of Reactions
Tenatoprazole undergoes various chemical reactions, including:
Oxidation: Tenatoprazole can be oxidized to form tenatoprazole sulfone.
Reduction: Reduction of tenatoprazole can lead to the formation of tenatoprazole sulfide.
Substitution: Substitution reactions can occur at the imidazopyridine ring.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride can be used to convert tenatoprazole to tenatoprazole sulfide.
Major Products
Oxidation: Tenatoprazole sulfone
Reduction: Tenatoprazole sulfide
Scientific Research Applications
Tenatoprazole has several scientific research applications:
Mechanism of Action
. This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to the enzyme, tenatoprazole effectively blocks acid secretion, leading to a reduction in gastric acidity . The prolonged half-life of tenatoprazole allows for extended acid suppression, making it effective for nighttime acid control .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
Uniqueness
Tenatoprazole is unique due to its imidazopyridine ring structure, which is different from the benzimidazole moiety found in other proton pump inhibitors . This structural difference contributes to its longer half-life and prolonged acid suppression . Additionally, tenatoprazole has shown superior control of intragastric acidity during nighttime compared to other proton pump inhibitors .
Properties
Molecular Formula |
C16H17N4NaO3S |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-3-ide |
InChI |
InChI=1S/C16H17N4O3S.Na/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16;/h5-7H,8H2,1-4H3;/q-1;+1 |
InChI Key |
FEOTUYWTBYAGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)N=C(C=C3)OC.[Na+] |
Origin of Product |
United States |
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